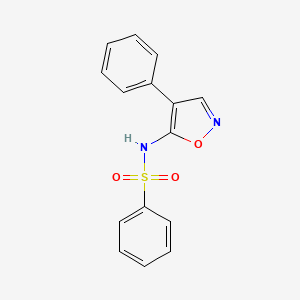
Sulfonamide derivative 7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
スルホンアミド誘導体は、抗菌性、抗ウイルス性、利尿性、血糖降下性、抗がん性、および抗炎症性など、幅広い生物活性で知られる化合物群です
2. 製法
合成経路と反応条件: スルホンアミド誘導体を合成する最も一般的な方法は、有機または無機塩基の存在下、第一級または第二級アミンとスルホニルクロリドを反応させることです 。この方法は効果的ですが、アミンの求核性は、それに結合している基に応じて異なる場合があります。 第一級アミンは非常に反応性が高く、一方、第二級アミンは非常に低く、ほとんど反応性がありません .
工業生産方法: 工業的には、スルホンアミド誘導体の製造には、多くの場合、ジメチルカーボネートを緑色溶媒として使用します。これは、高速反応時間とさまざまな官能基に対する耐性という利点があります 。 プロセスには、通常、チオールをスルホニルクロリドに酸化し、続いて同一反応容器内でアミンまたはアジ化ナトリウムと反応させることが含まれます .
準備方法
Synthetic Routes and Reaction Conditions: The most typical method for synthesizing sulfonamide derivatives involves the reaction between primary or secondary amines and sulfonyl chloride in the presence of organic or inorganic bases . This method is effective, but the nucleophilicity of amines may vary depending on the groups attached to them. Primary amines are highly reactive, whereas secondary amines show very low to almost nil reactivity .
Industrial Production Methods: In industrial settings, the preparation of sulfonamide derivatives often involves the use of dimethyl carbonate as a green solvent, which benefits from fast reaction times and tolerance to a range of functional groups . The process typically includes the oxidation of thiols to sulfonyl chlorides, followed by reaction with amines or sodium azide in the same reaction vessel .
化学反応の分析
反応の種類: スルホンアミド誘導体は、次のようなさまざまなタイプの化学反応を起こします。
酸化: スルホンアミドは酸化されてスルホニルクロリドを生成することができ、これは他のスルホンアミド誘導体の合成における重要な中間体です.
一般的な試薬と条件:
生成される主な生成物: これらの反応から生成される主な生成物には、スルホニルクロリド、アミン、およびさまざまな置換スルホンアミドが含まれます .
4. 科学研究への応用
スルホンアミド誘導体 7 は、次のような幅広い科学研究への応用があります。
科学的研究の応用
Antimicrobial Activity
Sulfonamide derivatives, including compound 7, exhibit broad-spectrum antimicrobial properties. They function by inhibiting bacterial folate synthesis through competitive inhibition of dihydropteroate synthase, an enzyme critical for synthesizing folate in bacteria. This mechanism has made sulfonamides valuable in treating infections caused by both Gram-positive and Gram-negative bacteria .
Anticancer Properties
Recent studies have highlighted the potential of sulfonamide derivative 7 as an anticancer agent. It has shown promising results in inhibiting tumor growth in various cancer cell lines. For instance, E7070, a sulfonamide derivative, demonstrated significant tumor growth inhibition (IC50 = 0.06-0.8 µM/mL) against human tumor cell lines . Additionally, compounds derived from sulfonamides have been investigated for their ability to inhibit cysteine proteases involved in cancer progression .
Anti-inflammatory Effects
Sulfonamides have also been recognized for their anti-inflammatory properties. They can inhibit cyclooxygenase enzymes (COX), which are involved in the inflammatory response. This makes them potential candidates for treating inflammatory diseases such as rheumatoid arthritis .
Carbonic Anhydrase Inhibition
The inhibition of carbonic anhydrases by this compound has therapeutic implications for conditions like glaucoma and epilepsy. Drugs such as acetazolamide and dorzolamide, which are based on sulfonamide structures, are used to manage intraocular pressure and prevent seizures .
Recent Research Findings
Recent studies have focused on enhancing the efficacy and specificity of this compound through structural modifications:
- Novel Derivatives : Research has led to the synthesis of new sulfonamide derivatives with improved biological activities against resistant strains of bacteria like Methicillin-resistant Staphylococcus aureus (MRSA). These compounds exhibit unique mechanisms that allow them to overcome traditional resistance pathways .
- Combination Therapies : The potential of combining sulfonamide derivatives with other pharmacological agents is being explored to enhance their therapeutic effects while minimizing side effects .
Antimicrobial Efficacy
A study demonstrated that this compound exhibited significant antimicrobial activity against multiple bacterial strains, with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics .
Antitumor Activity
In vitro studies showed that this compound could induce apoptosis in cancer cells at specific concentrations, suggesting its potential as a chemotherapeutic agent .
Data Table: Summary of Applications
| Application | Mechanism of Action | Example Compounds |
|---|---|---|
| Antimicrobial | Inhibition of folate synthesis | Sulfamethoxazole |
| Anticancer | Induction of apoptosis; inhibition of tumor growth | E7070 |
| Anti-inflammatory | Inhibition of cyclooxygenase enzymes | Sulfasalazine |
| Carbonic Anhydrase Inhibition | Regulation of pH and fluid balance | Acetazolamide |
作用機序
スルホンアミド誘導体 7 は、細菌酵素ジヒドロプテロエートシンテターゼの競合的阻害剤として作用することにより、その効果を発揮します 。この酵素は通常、必要な葉酸を合成するためにパラアミノ安息香酸(PABA)を使用します。 スルホンアミド誘導体 7 はこの反応を阻害することにより、細菌のDNA成長と細胞分裂に不可欠な葉酸の合成を阻害します 。この機序により、効果的な抗菌剤となります。
類似化合物との比較
スルホンアミド誘導体 7 は、次のような他の類似化合物と比較することができます。
スルファニルアミド: 類似の作用機序を持つ広く使用されているスルホンアミド系抗生物質です.
スルファメタジン: 家畜の病気の治療に獣医学で使用されることが多いです.
スルファジアジン: トキソプラズマ症の治療にマラリア薬と組み合わせて使用されます.
特性
分子式 |
C15H12N2O3S |
|---|---|
分子量 |
300.3 g/mol |
IUPAC名 |
N-(4-phenyl-1,2-oxazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H12N2O3S/c18-21(19,13-9-5-2-6-10-13)17-15-14(11-16-20-15)12-7-3-1-4-8-12/h1-11,17H |
InChIキー |
KJPWMAIBFGUKIA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(ON=C2)NS(=O)(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















